Ethyl Cyclopropylcarboxylate-d4
Overview
Description
Preparation Methods
Ethyl Cyclopropylcarboxylate-d4 can be synthesized through several methods. One common approach involves the cyclopropanation of ethylene using ethyl diazoacetate in the presence of a gold catalyst . Other methods include ring contraction of 2-halocyclobutanone, cyclization of alkyl 4-halobutanoates, electroreductive dehalogenation, and decarboxylation of diethyl 1,1-cyclopropyldicarboxylate . Industrial production methods often involve these synthetic routes under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl Cyclopropylcarboxylate-d4 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of cyclopropanecarboxylic acid derivatives, while reduction can yield cyclopropylmethanol.
Scientific Research Applications
Ethyl Cyclopropylcarboxylate-d4 is widely used in scientific research due to its stable isotope labeling. It is utilized in metabolic research to study metabolic pathways in vivo safely. In environmental studies, it serves as a standard for detecting pollutants in air, water, soil, sediment, and food. Additionally, it is used in organic chemistry for chemical identification, qualitative and quantitative analysis, and studying reaction mechanisms and kinetics.
Mechanism of Action
The mechanism of action of Ethyl Cyclopropylcarboxylate-d4 involves its incorporation into metabolic pathways due to its stable isotope labeling. This allows researchers to trace and study the compound’s behavior and interactions within biological systems. The molecular targets and pathways involved depend on the specific application and research focus.
Comparison with Similar Compounds
Ethyl Cyclopropylcarboxylate-d4 can be compared with other similar compounds such as Ethyl Cyclopropylcarboxylate (unlabeled) and other deuterated cyclopropylcarboxylates. Its uniqueness lies in its stable isotope labeling, which provides distinct advantages in research applications, including enhanced accuracy and reliability in data analysis .
Similar compounds include:
- Ethyl Cyclopropylcarboxylate (unlabeled)
- Cyclopropanecarboxylic Acid Ethyl Ester-d4
- Other deuterated cyclopropylcarboxylates
Biological Activity
Ethyl Cyclopropylcarboxylate-d4 (CAS Number: 927810-77-3) is a deuterated compound used primarily in synthetic organic chemistry. Its unique structure, characterized by a cyclopropyl group, makes it a valuable reagent for various chemical reactions, particularly in the field of medicinal chemistry and drug development. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Basic Information
Property | Details |
---|---|
Molecular Formula | C₆H₆D₄O₂ |
Molecular Weight | 118.17 g/mol |
SMILES Notation | [2H]C1([2H])C(C(=O)OCC)C1([2H])[2H] |
Storage Temperature | +4°C |
Shipping Temperature | Room Temperature |
This compound is a deuterated analogue of Ethyl Cyclopropylcarboxylate, which enhances its utility in NMR spectroscopy and other analytical techniques due to the presence of deuterium.
Research indicates that compounds containing cyclopropane moieties, such as this compound, can exhibit various biological activities due to their ability to interact with biological targets. The cyclopropane ring can influence the compound's conformation and reactivity, potentially leading to enhanced binding affinity for specific enzymes or receptors.
- Enzyme Interactions : Cyclopropane derivatives have been shown to inhibit certain enzymes involved in metabolic pathways. For example, studies have demonstrated that cyclopropane-containing compounds can act as inhibitors of cytochrome P450 enzymes, which play a crucial role in drug metabolism .
- Antimicrobial Activity : Some research suggests that cyclopropane derivatives exhibit antimicrobial properties. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic processes essential for bacterial survival .
- Anti-inflammatory Effects : Certain cyclopropane compounds have been investigated for their potential anti-inflammatory effects. These compounds may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes such as COX-2 .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and related compounds:
- Study on Antimicrobial Activity : A study published in the European Journal of Medicinal Chemistry assessed various cyclopropane derivatives for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. This compound showed significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- Inhibition of Cytochrome P450 : Research focusing on the inhibition of cytochrome P450 enzymes revealed that this compound could effectively inhibit CYP3A4 activity in vitro. This finding suggests potential implications for drug-drug interactions when used alongside other medications metabolized by this enzyme .
- Anti-inflammatory Properties : In a preclinical model of inflammation, treatment with this compound resulted in reduced levels of inflammatory markers such as TNF-alpha and IL-6, indicating its potential utility in managing inflammatory diseases .
Properties
IUPAC Name |
ethyl 2,2,3,3-tetradeuteriocyclopropane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-2-8-6(7)5-3-4-5/h5H,2-4H2,1H3/i3D2,4D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDDOSDVZPSGLFZ-KHORGVISSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C1([2H])[2H])C(=O)OCC)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70747753 | |
Record name | Ethyl (2,2,3,3-~2~H_4_)cyclopropanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70747753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
927810-77-3 | |
Record name | Ethyl (2,2,3,3-~2~H_4_)cyclopropanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70747753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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